molecular formula C10H9ClF3N B2548265 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 2089277-03-0

8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B2548265
CAS RN: 2089277-03-0
M. Wt: 235.63
InChI Key: XHWTXSCLCGVNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CTQ) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CTQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, focusing on six unique fields:

Pharmacological Research

8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has been investigated for its potential as a glucagon-like peptide 1 receptor (GLP-1R) agonist . GLP-1R agonists are crucial in diabetes treatment as they enhance insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby improving glucose control . This compound’s ability to activate GLP-1R suggests its potential as a therapeutic agent for diabetes management.

Nematicidal and Fungicidal Activities

Research has shown that derivatives of this compound exhibit significant nematicidal and fungicidal activities . Specifically, certain derivatives have demonstrated high toxicity against nematodes like Caenorhabditis elegans and effective inhibition of fungal pathogens such as Rhizoctonia solani. These properties make it a promising candidate for developing new agricultural chemicals to protect crops from pests and diseases .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties . Its derivatives have shown activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance, where new and effective antimicrobial compounds are urgently needed .

Cancer Research

In cancer research, 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives have been explored for their cytotoxic effects on cancer cells . These compounds have shown the ability to induce apoptosis (programmed cell death) in certain cancer cell lines, suggesting their potential as anticancer agents. Further studies are needed to fully understand their mechanisms and efficacy in vivo .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects . Some studies suggest that it may help protect neurons from oxidative stress and other forms of damage, which is valuable in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These properties could lead to the development of new treatments aimed at preserving neuronal function and slowing disease progression .

Anti-inflammatory Applications

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for developing new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N/c11-8-5-7(10(12,13)14)4-6-2-1-3-15-9(6)8/h4-5,15H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWTXSCLCGVNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)C(F)(F)F)Cl)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

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